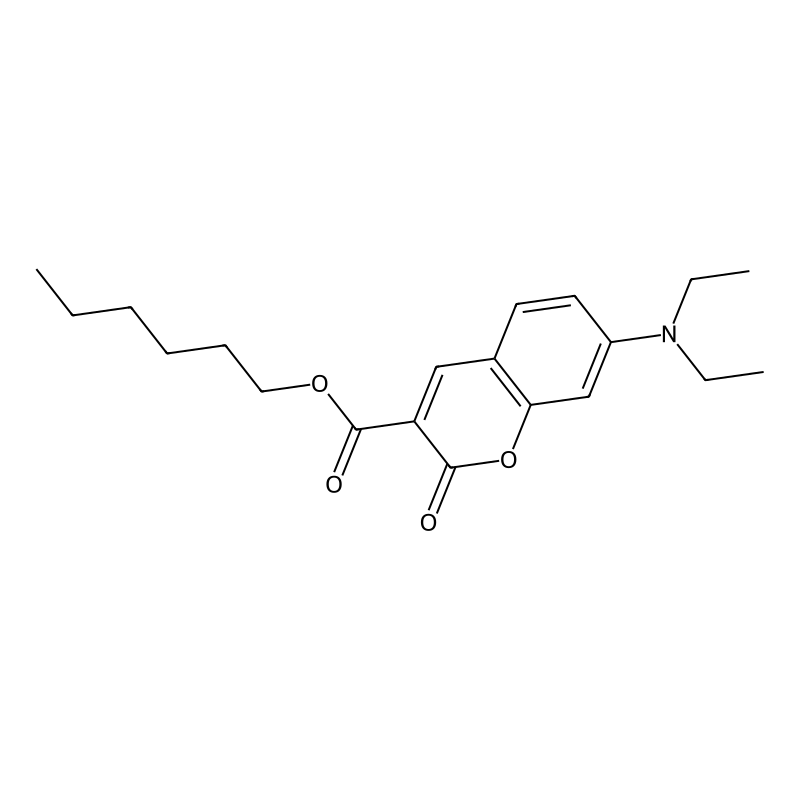

Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a synthetic compound belonging to the coumarin family, characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 345.44 g/mol. The compound is often used as a fluorescent dye due to its strong light absorption and emission properties, making it valuable in various scientific applications, including biochemistry and analytical chemistry. It is also known by its synonym, 7-(Diethylamino)coumarin-3-carboxylic Acid Hexyl Ester, and has a CAS number of 851963-03-6 .

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, allowing for modifications to the amine functionality.

- Photo

Research indicates that Hexyl 7-(Diethylamino)coumarin-3-carboxylate exhibits biological activity that may include antimicrobial and anticancer properties. Its fluorescent characteristics allow it to be used as a marker in biological assays, facilitating the study of cellular processes. Additionally, it may interact with specific biological targets due to its structural features, although detailed studies on its mechanisms of action are still needed .

The synthesis of Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically involves several steps:

- Formation of Coumarin Backbone: The initial step usually involves synthesizing the coumarin core through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.

- Alkylation: The introduction of the hexyl group can be achieved through alkylation reactions using appropriate reagents.

- Esterification: Finally, the diethylamino group is introduced via esterification or amidation techniques, resulting in the final product.

These synthesis methods may vary based on specific laboratory protocols or desired purity levels .

Hexyl 7-(Diethylamino)coumarin-3-carboxylate finds applications in various fields:

- Fluorescent Probes: Due to its strong fluorescence, it is widely used as a probe in fluorescence microscopy and flow cytometry.

- Biochemical Assays: It serves as a marker for studying enzyme activity or protein interactions.

- Analytical Chemistry: Used in high-performance liquid chromatography for detecting compounds based on their fluorescence properties.

Its versatility makes it an important compound in both research and industrial applications .

Interaction studies involving Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically focus on its binding affinity with biological molecules such as proteins or nucleic acids. These studies help elucidate its potential therapeutic roles or mechanisms of action. Techniques such as fluorescence resonance energy transfer (FRET) are often employed to study these interactions, providing insights into cellular dynamics and molecular interactions .

Hexyl 7-(Diethylamino)coumarin-3-carboxylate shares similarities with other coumarin derivatives but possesses unique features due to its specific substituents. Some similar compounds include:

- Coumarin: A naturally occurring compound that serves as a precursor for various synthetic derivatives.

- 7-Amino-Coumarin: Known for its fluorescent properties but lacks the diethylamino substitution.

- Coumarin-3-Carboxylic Acid: A simpler derivative that does not possess the hexyl group.

Comparison TableCompound Name Molecular Formula Unique Features Hexyl 7-(Diethylamino)coumarin-3-carboxylate C20H27NO4 Diethylamino group enhances solubility and fluorescence Coumarin C9H6O2 Basic structure; less fluorescent 7-Amino-Coumarin C10H9NO2 Amino group provides different reactivity Coumarin-3-Carboxylic Acid C10H8O3 Lacks alkyl substitution; less lipophilic

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexyl 7-(Diethylamino)coumarin-3-carboxylate | C20H27NO4 | Diethylamino group enhances solubility and fluorescence |

| Coumarin | C9H6O2 | Basic structure; less fluorescent |

| 7-Amino-Coumarin | C10H9NO2 | Amino group provides different reactivity |

| Coumarin-3-Carboxylic Acid | C10H8O3 | Lacks alkyl substitution; less lipophilic |

Hexyl 7-(Diethylamino)coumarin-3-carboxylate stands out due to its enhanced solubility and fluorescence characteristics, making it particularly useful in biochemical applications compared to its simpler counterparts .

The photophysical properties of Hexyl 7-(Diethylamino)coumarin-3-carboxylate are fundamentally influenced by the polarity of the surrounding medium, exhibiting characteristic behaviors that are well-documented for related 7-diethylamino coumarin derivatives. In polar solvents, the compound demonstrates significant solvatochromic effects, with both excitation and emission spectra showing pronounced shifts as solvent polarity increases [1] [2].

The excitation-emission dynamics in polar media are dominated by intramolecular charge transfer (ICT) processes. The 7-diethylamino group acts as a strong electron donor, while the carboxylate ester moiety serves as an electron acceptor, creating a push-pull electronic system that is highly sensitive to solvent polarity [3] [4]. In moderately polar solvents, the compound maintains efficient fluorescence with excitation maxima typically occurring around 400-450 nanometers and emission maxima in the range of 450-500 nanometers [2] [5].

As solvent polarity increases, the fluorescence emission undergoes a bathochromic (red) shift, accompanied by a significant decrease in fluorescence quantum yield and lifetime [6] [3]. This phenomenon is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in highly polar environments. The TICT state formation represents a nonradiative decay pathway that effectively quenches fluorescence, explaining the observed reduction in quantum yield from moderate to high polarity solvents [3] [4].

The fluorescence lifetime measurements reveal multiexponential decay kinetics in polar solvents, indicating the presence of multiple emitting species or conformational states [1] [2]. The average fluorescence lifetime typically decreases with increasing solvent polarity, consistent with the enhanced nonradiative decay through TICT state formation. In hydrogen-bonding solvents such as alcohols, additional stabilization of the excited state occurs through specific solute-solvent interactions, further modulating the emission properties [4] [7].

Stokes shifts in polar media are substantial, often exceeding 4000-6000 wavenumbers, reflecting the significant molecular reorganization that occurs upon electronic excitation [8]. The magnitude of the Stokes shift correlates well with solvent polarity parameters, demonstrating the compound's utility as a polarity-sensitive fluorescent probe [1] [3].

Viscosity-Dependent Fluorescence Anisotropy

The rotational dynamics of Hexyl 7-(Diethylamino)coumarin-3-carboxylate in solution are intimately connected to the viscosity of the surrounding medium, providing valuable insights into molecular mobility and local microenvironmental properties. Fluorescence anisotropy measurements reveal a complex dependence on solvent viscosity that deviates from simple Stokes-Einstein-Debye predictions [9].

In low-viscosity solvents, the compound exhibits rapid rotational diffusion with short rotational correlation times, typically in the range of hundreds of picoseconds to a few nanoseconds. As solvent viscosity increases, the rotational correlation time lengthens proportionally, but the relationship is not always linear due to specific solvent-solute interactions [9] [10].

The anisotropy decay profiles are characteristically biexponential, indicating the presence of two distinct rotational motions. The fast component, typically occurring on a timescale of 10-100 picoseconds, is attributed to local wobbling motions of the molecule within a restricted cone, while the slower component, ranging from hundreds of picoseconds to several nanoseconds, corresponds to overall molecular tumbling [2] [11].

In n-alcohols, the rotational diffusion behavior differs significantly from that observed in other polar solvents of similar viscosity. This deviation is explained by the "wobbling-in-cone" model, where the molecule experiences additional rotational friction due to hydrogen bonding interactions with the solvent [9]. The formation of solvent-solute hydrogen bonds creates a more structured solvation shell, effectively increasing the hydrodynamic radius and slowing rotational motion beyond what would be predicted based on bulk viscosity alone.

The temperature dependence of fluorescence anisotropy provides additional mechanistic insights. In viscous media, the anisotropy shows strong temperature sensitivity, with higher temperatures leading to faster rotational relaxation. The activation energy for rotational motion can be extracted from Arrhenius plots, revealing the energy barrier associated with breaking and reforming solvent-solute interactions during molecular rotation [10] [12].

Reverse Micelle Confinement Effects on Quantum Yield

The encapsulation of Hexyl 7-(Diethylamino)coumarin-3-carboxylate within reverse micelle systems produces dramatic alterations in its photophysical properties, particularly affecting fluorescence quantum yield through spatial confinement effects. These microheterogeneous environments create unique microenvironments that can either enhance or suppress fluorescence depending on the specific conditions and micelle parameters [2] [11] [10].

In sodium dioctylsulfosuccinate (AOT) reverse micelles, the compound experiences different photophysical behaviors depending on the water-to-surfactant ratio (w₀). At low w₀ values (3-5), the confined environment restricts molecular motion and limits the formation of TICT states, resulting in enhanced fluorescence quantum yields compared to bulk aqueous solutions [13] [14]. The quantum yield enhancement is attributed to the suppression of nonradiative decay pathways that are normally accessible in polar bulk solvents.

As w₀ increases (10-40), the water pool size expands, creating a more bulk-like aqueous environment within the micelle core. This transition is accompanied by a systematic decrease in fluorescence quantum yield, as the larger water pools provide sufficient space for TICT state formation and associated nonradiative decay [14] [12]. The quantum yield variation with w₀ exhibits a characteristic break point around w₀ = 7, corresponding to the transition from interfacial-dominated to bulk-like water behavior within the reverse micelle [12].

The confinement effects are further evidenced by changes in fluorescence lifetime and radiative/nonradiative rate constants. In small reverse micelles (w₀ < 7), the radiative rate constant (kr) increases while the nonradiative rate constant (knr) decreases, leading to higher quantum yields. The opposite trend is observed in larger reverse micelles, where knr increases due to enhanced TICT state accessibility [10] [15].

Double confinement systems, where the compound is first complexed with cyclodextrin and then incorporated into reverse micelles, show even more pronounced effects on quantum yield. The host-guest complex formation with β-cyclodextrin or γ-cyclodextrin prior to reverse micelle incorporation creates additional spatial restrictions that further modulate the excited state dynamics [16]. These doubly confined systems exhibit quantum yields that can be significantly different from either single confinement system, demonstrating the synergistic effects of multiple confinement environments.

Two-Photon Absorption Characteristics

The two-photon absorption properties of Hexyl 7-(Diethylamino)coumarin-3-carboxylate represent a crucial aspect of its photophysical behavior, particularly relevant for applications in nonlinear optics and multiphoton microscopy. The compound's molecular structure, featuring a push-pull electronic system with the diethylamino donor and carboxylate acceptor, provides favorable conditions for efficient two-photon absorption [8] [17].

The two-photon absorption cross-section (δ₂PA) of related 7-diethylamino coumarin derivatives has been measured to reach values of approximately 300 Göppert-Mayer (GM) units in the optimal wavelength range of 590-650 nanometers [8]. This wavelength range corresponds to the two-photon allowed spectral region where the compound exhibits maximum two-photon absorption efficiency while maintaining minimal one-photon absorption.

The two-photon absorption spectrum exhibits characteristic features that reflect the electronic structure of the molecule. The maximum two-photon absorption occurs at wavelengths approximately twice the one-photon absorption maximum, consistent with the selection rules for two-photon transitions. The compound also shows significant two-photon absorption in the one-photon allowed region, with cross-sections in the range of 50-100 GM, due to the non-centrosymmetric nature of its molecular structure [8].

The efficiency of two-photon absorption is closely related to the change in permanent dipole moment upon electronic excitation (Δμ₀₁). According to the sum-over-states approach, the two-photon absorption cross-section is proportional to the product of the transition dipole moment and the change in permanent dipole moment. The substantial Δμ₀₁ values observed for 7-diethylamino coumarin derivatives contribute to their relatively high two-photon absorption cross-sections [8].

Solvent effects on two-photon absorption properties mirror those observed in one-photon processes, with polar solvents generally reducing the two-photon absorption efficiency due to TICT state formation. However, the two-photon absorption cross-section can be enhanced through molecular engineering strategies, such as extending the conjugation length or incorporating additional donor-acceptor groups [18]. Recent developments in coumarin-based two-photon active compounds have achieved cross-sections exceeding 400 GM through careful structural modifications and optimization of the electronic properties [18] [19].